N'-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide
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Overview
Description
N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with pyridine-4-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Uniqueness
N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide is unique due to its specific combination of a chloropyridine moiety and a carbohydrazide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1090931-84-2 |
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Molecular Formula |
C12H9ClN4O2 |
Molecular Weight |
276.68 g/mol |
IUPAC Name |
6-chloro-N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H9ClN4O2/c13-10-2-1-9(7-15-10)12(19)17-16-11(18)8-3-5-14-6-4-8/h1-7H,(H,16,18)(H,17,19) |
InChI Key |
SQKHWXXFYRZFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NNC(=O)C2=CC=NC=C2)Cl |
solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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